molecular formula C10H14FNO B13140444 (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol

(R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol

Cat. No.: B13140444
M. Wt: 183.22 g/mol
InChI Key: LWVWREOKGDBICX-SNVBAGLBSA-N
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Description

®-5-(1-Amino-2-methylpropyl)-2-fluorophenol is a chiral compound with a unique structure that includes an amino group, a methyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and ®-1-amino-2-methylpropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or platinum-based catalysts.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Amino-2-methylpropyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

®-5-(1-Amino-2-methylpropyl)-2-fluorophenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-(1-Amino-2-methylpropyl)-2-chlorophenol
  • ®-5-(1-Amino-2-methylpropyl)-2-bromophenol
  • ®-5-(1-Amino-2-methylpropyl)-2-iodophenol

Uniqueness

®-5-(1-Amino-2-methylpropyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol particularly valuable in medicinal chemistry and material science.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

5-[(1R)-1-amino-2-methylpropyl]-2-fluorophenol

InChI

InChI=1S/C10H14FNO/c1-6(2)10(12)7-3-4-8(11)9(13)5-7/h3-6,10,13H,12H2,1-2H3/t10-/m1/s1

InChI Key

LWVWREOKGDBICX-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC(=C(C=C1)F)O)N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)F)O)N

Origin of Product

United States

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